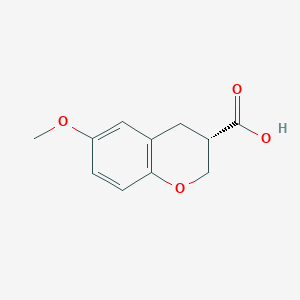

(S)-6-methoxychroman-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYLMFXPYODSEB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-6-methoxychroman-3-carboxylic acid chemical properties

An In-depth Technical Guide to (S)-6-methoxychroman-3-carboxylic acid

Abstract

This compound is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and drug development. As a key chiral building block, its stereochemically defined structure is pivotal for synthesizing complex, biologically active molecules with high specificity. This guide provides an in-depth analysis of its core chemical properties, a detailed spectroscopic profile for unambiguous characterization, robust protocols for its stereoselective isolation, and a discussion of its proven applications, most notably in the development of potent, isoform-selective kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.

Core Physicochemical & Structural Properties

This compound, a derivative of the chroman scaffold, possesses a single stereocenter at the C3 position, which dictates its interaction with chiral biological targets. Its identity and handling specifications are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [1] |

| Synonyms | (S)-6-Methoxy-3-chromanecarboxylic acid | [2][3] |

| CAS Number | 182570-28-1 | [4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Appearance | Beige crystalline to cream powder; White to off-white solid | [2][6] |

| Purity | Typically ≥95-98% (by HPLC) | [2][4][7] |

| Predicted pKa | 4.07 ± 0.20 | [6] |

| Predicted Boiling Point | 389.5 ± 42.0 °C | [6] |

| Storage Conditions | 2-8 °C, protect from light and moisture | [1][2][6] |

| SMILES | COc1ccc2OCC(O)=O | [4][5] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is fundamental to ensuring the chemical integrity of this compound in a synthetic workflow. The expected spectroscopic data, based on its structure and data from analogous compounds, are detailed below.[8]

| Technique | Feature | Expected Chemical Shift / Value | Rationale & Key Insights |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12.0 ppm (singlet, broad) | The acidic proton is highly deshielded and its signal may broaden or disappear upon D₂O exchange.[8][9] |

| Aromatic (Ar-H) | 6.8 - 7.2 ppm (multiplet, 3H) | Protons on the benzene ring of the chroman scaffold. | |

| Methylene (-O-CH₂-) | ~4.3 ppm (multiplet, 2H) | Protons on the carbon adjacent to the heterocyclic oxygen atom. | |

| Methoxy (-OCH₃) | ~3.8 ppm (singlet, 3H) | Characteristic singlet for the methoxy group protons.[8][10] | |

| Chiral Methine (-CH-COOH) | ~3.0 ppm (multiplet, 1H) | The proton at the C3 stereocenter. | |

| Methylene (-CH₂-Ar) | ~2.2 ppm (multiplet, 2H) | Protons at the C4 position of the chroman ring. | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | 170 - 185 ppm | Typical range for a carboxylic acid carbon.[8][9] |

| Aromatic Carbons | 110 - 160 ppm | Multiple signals corresponding to the substituted benzene ring carbons. | |

| Methoxy Carbon (-OCH₃) | ~55 ppm | Characteristic shift for a methoxy group carbon. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | A hallmark feature of a hydrogen-bonded carboxylic acid dimer.[9] |

| C=O Stretch (Carboxylic Acid) | 1710-1760 cm⁻¹ (strong) | Strong, sharp absorption characteristic of the carbonyl group. The dimeric form typically absorbs around 1710 cm⁻¹.[9] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 208.21 | Corresponds to the molecular weight of the compound. |

Synthesis and Stereochemical Control: The Path to Enantiopurity

The biological activity of molecules derived from this acid is critically dependent on its (S)-stereochemistry. While various methods exist for synthesizing the racemic chroman-3-carboxylic acid backbone, achieving enantiopurity is the most crucial step.[11][12] The most industrially viable and common laboratory method is chiral resolution of the racemate.

Workflow: Chiral Resolution via Diastereomeric Salt Formation

This classical technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not.[13] By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation via fractional crystallization.[14][15]

Caption: Workflow for chiral resolution of a racemic acid.

Experimental Protocol: Chiral Resolution

Objective: To isolate this compound from its racemic mixture.

Materials:

-

Racemic 6-methoxychroman-3-carboxylic acid

-

(R)-1-Phenylethylamine (or another suitable chiral amine)[16]

-

Methanol (or other suitable crystallization solvent)

-

Hydrochloric Acid (e.g., 2M HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Methodology:

-

Diastereomeric Salt Formation:

-

Causality: To create separable diastereomers.

-

Dissolve 1.0 equivalent of racemic 6-methoxychroman-3-carboxylic acid in a minimal amount of hot methanol.

-

In a separate vessel, dissolve 0.5 equivalents of (R)-1-phenylethylamine in methanol. Note: Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric excess in the first crop of crystals.

-

Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization.

-

-

Fractional Crystallization:

-

Causality: To separate the diastereomeric salts based on solubility differences.[15]

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove residual mother liquor.

-

The mother liquor, now enriched in the other diastereomer, can be set aside for potential recovery of the (R)-enantiomer.

-

-

Liberation of the Free Acid:

-

Causality: To break the ionic bond of the salt and isolate the pure enantiomeric acid.[16]

-

Suspend the collected crystals in water and add diethyl ether.

-

While stirring vigorously, acidify the aqueous layer by slowly adding 2M HCl until the pH is ~1-2. This protonates the carboxylate, making the free acid soluble in the organic layer.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Validation:

-

Causality: To confirm the stereochemical purity of the final product.

-

Determine the optical rotation using a polarimeter and analyze the enantiomeric excess (e.e.) using chiral HPLC.

-

Applications in Medicinal Chemistry & Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical targets.[2][17] Its rigid, chiral scaffold allows for the precise spatial orientation of pharmacophoric groups, which is essential for achieving high-affinity and selective interactions with protein targets.

Case Study: A Potent and Isoform-Selective ROCK2 Inhibitor

A landmark application of this compound was demonstrated in the discovery of highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[18] Dysregulation of ROCK signaling is implicated in various diseases, but the high homology between isoforms ROCK1 and ROCK2 makes selective inhibition a significant challenge.[18]

Researchers successfully utilized this compound as a core scaffold to synthesize a series of amide derivatives.[18]

Caption: Role as a key intermediate in API synthesis.

The standout compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide , exhibited remarkable potency and selectivity:

-

ROCK2 IC₅₀: 3 nM

-

Isoform Selectivity: 22.7-fold preference for ROCK2 over ROCK1[18]

Molecular docking studies revealed that specific hydrophobic interactions within the ROCK2 active site were key to this high potency and selectivity, underscoring the critical role of the stereochemically defined chroman scaffold provided by the starting material.[18]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the advancement of modern stereoselective synthesis. Its well-defined physicochemical properties, clear spectroscopic signatures, and accessible route to enantiopurity make it a reliable and valuable building block. As demonstrated by its successful application in the development of selective ROCK inhibitors, this compound provides a robust platform for constructing next-generation therapeutics, empowering researchers to tackle complex challenges in drug discovery with greater precision and efficacy.

References

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021-08-03). MDPI. [Link]

-

Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and... - ResearchGate. [Link]

-

6-Methoxy-chroman-3-carboxylic acid - Amerigo Scientific. [Link]

-

6-Methoxy-chroman-3-carboxylic acid, 97% | 182570-26-9 - J&K Scientific. [Link]

-

Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed. (2019-04-01). National Center for Biotechnology Information. [Link]

-

Chroman Carboxylic Acids and Their Derivatives - ResearchGate. [Link]

-

6-Methoxychroman-3-carboxylic acid. My Skin Recipes. [Link]

-

Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC. National Center for Biotechnology Information. [Link]

-

Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Publishing. (2021-08-16). Royal Society of Chemistry. [Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

-

Chiral resolution - Wikipedia. Wikimedia Foundation. [Link]

-

Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry - YouTube. (2021-05-05). YouTube. [Link]

-

CAS NO. 182570-28-1 | this compound - Arctom. [Link]

-

This compound, 95% Purity, C11H12O4, 1 gram - CP Lab Safety. [Link]

-

3-Methoxycarbonylchromane-6-carboxylic acid | C12H12O5 | CID 170083961 - PubChem. National Center for Biotechnology Information. [Link]

-

6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2019-12-30). LibreTexts. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019-10-14). YouTube. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024-09-30). LibreTexts. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Methoxy-chroman-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 182570-28-1 | MOLNOVA [molnova.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 6-METHOXY-CHROMAN-3-CARBOXYLIC ACID CAS#: 182570-26-9 [amp.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. 6-Methoxychroman-3-carboxylic acid [myskinrecipes.com]

- 18. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-6-Methoxychroman-3-carboxylic acid (CAS Number: 182570-28-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-methoxychroman-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, recognized for its integral role in the synthesis of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthesis, with a particular focus on enantioselective methodologies. A significant portion of this document is dedicated to its primary application in the development of selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors, detailing the mechanism of action and therapeutic potential in cardiovascular diseases. This guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed protocols and insights into the scientific rationale behind its application.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a core structural motif of this compound, is a privileged scaffold in drug discovery. Its presence in a variety of natural products and synthetic compounds with diverse biological activities underscores its importance. This versatile framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This compound, with its defined stereochemistry and functional groups, serves as a key intermediate in the synthesis of complex bioactive molecules, particularly those targeting cardiovascular and inflammatory conditions.[1]

Core Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 182570-28-1 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| IUPAC Name | (3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [2] |

| Appearance | Off-white to pale yellow solid | |

| Predicted Boiling Point | 389.5 ± 42.0 °C | [3] |

| Predicted Density | 1.273 ± 0.06 g/cm³ | [3] |

| Storage | Store at 2-8°C, protected from light and moisture | [2] |

Synthesis of this compound: Enantioselective Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in developing stereospecific therapeutics. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 6-Methoxychroman-3-carboxylic acid

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture.[4] This technique relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine.[5] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]

Hypothetical Protocol for Chiral Resolution:

-

Step 1: Diastereomeric Salt Formation: Dissolve racemic 6-methoxychroman-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture thereof). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or a cinchona alkaloid.

-

Step 2: Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require optimization to achieve efficient separation.

-

Step 3: Isolation of the Desired Diastereomer: Collect the crystallized salt by filtration. The enantiomeric purity of the salt should be assessed using chiral High-Performance Liquid Chromatography (HPLC).

-

Step 4: Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to break the salt and liberate the enantiomerically enriched this compound. Extract the product with a suitable organic solvent and purify further if necessary.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[7] Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromans.[8][9] These methods utilize small organic molecules as catalysts to create a chiral environment that favors the formation of one enantiomer over the other.

Conceptual Workflow for Organocatalytic Synthesis:

Application in Drug Development: A Potent and Selective ROCK2 Inhibitor

A primary and well-documented application of this compound is as a scaffold for the development of potent and isoform-selective ROCK2 inhibitors.[10]

The ROCK Signaling Pathway in Cardiovascular Disease

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[11] The RhoA/ROCK signaling pathway is implicated in a wide range of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[12] Dysregulation of this pathway is a significant contributor to the pathophysiology of several cardiovascular diseases, including hypertension, heart failure, and stroke.[13][14]

This compound Derivatives as Selective ROCK2 Inhibitors

Research has demonstrated that amide derivatives of this compound can be highly potent and selective inhibitors of ROCK2.[10] For instance, the compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide exhibits a ROCK2 inhibitory activity with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1.[10]

Table 2: Inhibitory Activity of a Lead Derivative

| Target | IC₅₀ | Selectivity (ROCK1/ROCK2) | Reference |

| ROCK1 | 68.1 nM | 22.7 | [10] |

| ROCK2 | 3.0 nM | [10] |

This selectivity is significant because while both ROCK1 and ROCK2 are highly homologous, they have distinct physiological functions.[13] Selective inhibition of ROCK2 may offer a more targeted therapeutic approach with a reduced side-effect profile compared to pan-ROCK inhibitors.[15] The therapeutic potential of selective ROCK2 inhibitors is being explored in a range of conditions, including cardiovascular diseases, fibrosis, and neurodegenerative disorders.[16][17]

Experimental Protocols

Synthesis of a this compound Amide Derivative (Illustrative)

This protocol is a conceptual illustration of an amide coupling reaction.

-

Step 1: Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Step 2: Amide Bond Formation: Add the desired amine (e.g., 4-(pyridin-4-yl)aniline) (1.1 equivalents) to the activated carboxylic acid solution.

-

Step 3: Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS. Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

In Vitro ROCK2 Inhibition Assay

-

Principle: The inhibitory activity of the synthesized compounds on ROCK2 can be determined using a variety of commercially available kinase assay kits. These assays typically measure the phosphorylation of a specific substrate by the enzyme in the presence of ATP.

-

General Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, incubate the ROCK2 enzyme with the test compound for a predetermined period.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

This compound is a cornerstone chiral intermediate for the synthesis of high-value pharmaceutical agents. Its application in the development of potent and selective ROCK2 inhibitors highlights its significance in addressing unmet medical needs in cardiovascular and other diseases. The continued exploration of enantioselective synthetic routes will be crucial for the efficient and sustainable production of this key building block. Furthermore, the versatility of the chroman scaffold suggests that derivatives of this compound may hold promise for targeting other biological pathways, warranting further investigation in diverse therapeutic areas.

References

-

Synapse. What are ROCK2 inhibitors and how do you quickly get the latest development progress? Synapse, December 22, 2023. Available from: [Link]

- Loirand, G., & Pacaud, P. (2014). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. University of Bristol Research Portal.

- Liao, J. K., & Seto, M. (2006). Physiological role of ROCKs in the cardiovascular system. Pflügers Archiv-European Journal of Physiology, 452(3), 285-296.

- Noma, K., Oyama, N., & Liao, J. K. (2006). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease.

- Bryan, L., & LoGrasso, P. V. (2012). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. Current topics in medicinal chemistry, 12(16), 1807-1822.

- Shi, J., & Wei, L. (2013). Rho kinase in the cardiovascular system. Cardiovascular research, 99(2), 293-303.

- Olson, M. F. (2008). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Future medicinal chemistry, 1(1), 103-115.

- de Rooij, J., & van Nieuw Amerongen, G. P. (2008). The RhoA/Rho kinase pathway in the myocardium. Cardiovascular research, 78(2), 209-211.

-

Wikipedia. Rho kinase inhibitor. Available from: [Link]

- Wang, Q., et al. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 17894-17904.

- Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & medicinal chemistry, 27(7), 1382-1390.

- Geng, Z. C., et al. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of organic chemistry, 79(22), 10772-10785.

- Wang, Q., et al. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions.

- In-silico.

-

ResearchGate. Organocatalytic Synthesis of Chromans and Benzopyrano[3,4-c]pyrrolidine. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

J&K Scientific. 6-Methoxy-chroman-3-carboxylic acid, 97% | 182570-26-9. Available from: [Link]

-

ResearchGate. (PDF) Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. Available from: [Link]

-

OpenStax. Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 17. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to (S)-6-methoxychroman-3-carboxylic acid: A Key Chiral Intermediate in Drug Discovery

Introduction: The Significance of Chiral Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug development, the emphasis on stereochemical purity is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even deleterious. The chromane scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, represents a privileged structure in medicinal chemistry, appearing in a host of biologically active compounds. This guide focuses on a specific, high-value derivative: (S)-6-methoxychroman-3-carboxylic acid .

This molecule has emerged as a critical chiral building block, most notably in the synthesis of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] The precise (S)-configuration at the C3 position of the chromane ring is crucial for achieving high-potency inhibition, making the stereocontrolled synthesis of this intermediate a topic of significant interest for researchers in neurodegenerative diseases, cardiovascular disorders, and oncology.[2][3] This document provides a comprehensive technical overview of its molecular structure, stereoselective synthesis, and physicochemical properties, grounded in established scientific literature to support drug development professionals.

Molecular Structure and Core Chemical Identity

This compound is a structurally defined organic molecule featuring a bicyclic chromane core. The key structural features are:

-

Chromane Nucleus: A dihydropyran ring fused to a benzene ring.

-

Methoxy Group (-OCH₃): An electron-donating group at the 6-position of the benzene ring, which can influence the molecule's electronic properties and metabolic stability.

-

Carboxylic Acid Group (-COOH): A functional handle at the 3-position, which is essential for forming amide bonds in subsequent synthetic steps to create final drug candidates.[1]

-

Chiral Center: The carbon atom at the 3-position (C3) is a stereocenter, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer, which has been identified as the pharmacologically relevant isomer for certain biological targets.[3]

Physicochemical Properties

While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from commercial suppliers. These properties are crucial for handling, formulation, and predicting its behavior in biological systems.

| Property | Value / Description | Source / Method |

| CAS Number | 182570-26-9 (for racemic) | [4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [4][5] |

| Molecular Weight | 208.21 g/mol | [5] |

| Appearance | Predicted: White to beige crystalline solid | [5] |

| Predicted Boiling Point | 389.5 ± 42.0 °C (at 760 mmHg) | Predicted |

| Predicted pKa | 4.07 ± 0.20 | Predicted |

| Predicted LogP | 1.5 - 2.0 | Predicted |

| Storage | 2-8°C, desiccated | [4] |

Stereoselective Synthesis: The Path to Enantiomeric Purity

The therapeutic efficacy of chiral drugs is critically dependent on obtaining the desired enantiomer in high purity. For this compound, the most sophisticated and efficient approach is not classical resolution but a direct asymmetric synthesis . This method avoids the loss of 50% of the material inherent in resolving a racemic mixture. A highly effective strategy involves the asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 6-methoxy-2H-chromene-3-carboxylic acid.[3]

This transformation is a cornerstone of modern organic synthesis, relying on a chiral catalyst to induce stereoselectivity. The causality behind this choice is the high efficiency and enantiomeric excess (ee) that can be achieved, which is a critical parameter for pharmaceutical development.

Synthetic Workflow: Asymmetric Hydrogenation

The following workflow outlines a validated method for producing the (S)-enantiomer with high purity.[3]

Caption: Enantioselective synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from Literature)

The protocol below is a self-validating system; the success of each step is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final product.

Step 1: Synthesis of 6-Methoxy-2H-chromene-3-carboxylic acid (Precursor)

-

Baylis-Hillman Reaction: To a mixture of 4-methoxyphenol and acrylonitrile, add a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is typically run neat or in a suitable solvent and may require heating. This reaction forms the C-C bond and the chromene ring system, yielding 6-methoxy-2H-chromene-3-carbonitrile.

-

Nitrile Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid. Treat the nitrile with an aqueous solution of sodium hydroxide (NaOH) and heat under reflux. The reaction progress is monitored by TLC until the starting material is consumed. Acidification of the reaction mixture with HCl will precipitate the desired 6-methoxy-2H-chromene-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 2: Asymmetric Hydrogenation to this compound

-

Rationale: This is the key stereochemistry-defining step. The choice of the chiral catalyst is critical. Ruthenium complexes with chiral phosphine ligands like BINAP are well-established for their high efficiency and selectivity in hydrogenating prochiral olefins.[3] The (R)-enantiomer of the catalyst ligand is used to produce the (S)-enantiomer of the product.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-methoxy-2H-chromene-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

-

Catalyst Addition: Add the chiral ruthenium catalyst, such as [(R)-H8-BINAP]RuCl₂, at a low loading (e.g., 0.001 mol%).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to approximately 100 psi. Heat the reaction to around 40°C with vigorous stirring.

-

Work-up: After the reaction is complete (typically monitored by hydrogen uptake or LC-MS), the solvent is removed under reduced pressure. The crude product is obtained with a high enantiomeric excess (typically around 89% ee).[3]

Step 3: Purification and Enantiomeric Enrichment

-

Rationale: While the asymmetric hydrogenation provides high ee, for pharmaceutical applications, an ee of >99% is often required. This is achieved by classical resolution principles, where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

-

Diastereomeric Salt Formation: Dissolve the enriched this compound in a suitable solvent like acetonitrile. Add a chiral base, such as (S,S)-chloramphenicol base, to form diastereomeric salts.

-

Selective Crystallization: The salt formed between the (S)-acid and the (S,S)-base will have different solubility from the (R)-acid/(S,S)-base salt. By carefully controlling temperature and concentration, the desired diastereomeric salt will selectively crystallize out of the solution.

-

Liberation of the Free Acid: Collect the crystals and treat them with an acid (e.g., dilute HCl) to break the salt and liberate the pure this compound, which can then be extracted into an organic solvent.

-

Final Product: After drying and removal of the solvent, the final product is obtained with an enantiomeric excess of >99%.

Structural Elucidation and Spectroscopic Profile

Definitive characterization of the molecular structure is achieved through a combination of spectroscopic methods. While a public crystal structure of the title compound is not available, its conformation can be inferred from related chromane structures and spectroscopic data. The dihydropyran ring typically adopts a half-chair conformation.

The following table summarizes the predicted spectroscopic data, which serves as a benchmark for characterization.

| Technique | Predicted Data and Interpretation |

| ¹H NMR | Aromatic Protons: Signals expected in the δ 6.5-7.0 ppm region. The methoxy group will influence the splitting pattern. -OCH₃: A sharp singlet around δ 3.7-3.8 ppm. Chroman Protons (C2, C3, C4): Complex multiplets in the δ 2.5-4.5 ppm region. The proton at the chiral center (C3-H) will couple to the adjacent methylene protons at C2 and C4. -COOH: A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | C=O (Carboxyl): Signal expected around δ 175-180 ppm. Aromatic Carbons: Signals in the δ 110-155 ppm range. The carbon attached to the methoxy group will be significantly shielded. -OCH₃: Signal around δ 55-56 ppm. Chroman Carbons (C2, C3, C4): Aliphatic signals in the δ 20-70 ppm range. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. C-O Stretch (Ether & Acid): Strong absorptions in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ regions. Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 208. Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and potentially fragments related to the chromane ring system. |

Application in Drug Discovery: A Selective ROCK2 Inhibitor Intermediate

The primary driver for the synthesis of this compound is its role as a key precursor for selective ROCK2 inhibitors.[1][2] The carboxylic acid provides a convenient attachment point for coupling with various amine-containing fragments to build a library of potential drug candidates.

The Role of ROCK2 in Disease

ROCK2 is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in numerous cellular processes.

Sources

- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Pharmacological Profile of (S)-6-methoxychroman-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various natural products and synthetic molecules with a wide array of biological activities. Within this class, (S)-6-methoxychroman-3-carboxylic acid has emerged as a critical chiral building block for the development of highly potent and selective therapeutic agents. While the pharmacological profile of the parent carboxylic acid is not extensively characterized, its true value lies in its role as a synthetic intermediate for compounds with significant biological functions.

Part 1: Core Pharmacological Application: Selective ROCK2 Inhibition

The most significant pharmacological application of the this compound scaffold is in the synthesis of potent ROCK2 inhibitors. The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] While highly homologous, these isoforms have distinct physiological roles, and the development of isoform-selective inhibitors is a key objective for therapeutic intervention in a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][3]

A pivotal study identified (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a lead compound with exceptional potency and selectivity for ROCK2.[1][3]

Quantitative Inhibitory Profile

The inhibitory activity of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide against ROCK1 and ROCK2 was determined through in vitro kinase assays. The results are summarized in the table below.

| Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| ROCK2 | 3 | 22.7-fold |

| ROCK1 | 68 |

Data sourced from Yin et al., 2019.[1][3]

The data clearly demonstrates that the amide derivative of this compound is a highly potent inhibitor of ROCK2 with an IC50 value in the low nanomolar range.[1][3] Furthermore, it exhibits a significant 22.7-fold selectivity for ROCK2 over the closely related ROCK1 isoform. This level of selectivity is crucial for minimizing potential off-target effects that might arise from non-selective ROCK inhibition.[4]

Mechanism of Action and Molecular Interactions

Molecular docking studies have provided valuable insights into the binding mode of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide within the ATP-binding pocket of ROCK2.[1] The high potency and isoform selectivity are attributed to key hydrophobic interactions.[1]

A critical determinant of the observed isoform selectivity is the interaction with a specific lysine residue within the kinase domain: Lys105 in ROCK1 and Lys121 in ROCK2.[1] The subtle differences in the local environment surrounding this residue are exploited by the chroman-based inhibitor to achieve its preferential binding to ROCK2.

Caption: Proposed binding of the inhibitor within the ROCK2 active site.

Part 2: The RhoA/ROCK Signaling Pathway

To fully appreciate the pharmacological impact of ROCK2 inhibition, it is essential to understand the broader signaling cascade in which it operates. The RhoA/ROCK pathway is a central regulator of cell morphology, motility, and contraction.[5][6][7]

The pathway is initiated by the activation of the small GTPase RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state.[1] Upon stimulation by various extracellular signals, guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to the activation of RhoA.[6] Active, GTP-bound RhoA then binds to and activates its downstream effectors, including ROCK1 and ROCK2.[2]

Activated ROCK phosphorylates a number of substrates, leading to increased actomyosin contractility. Key downstream effectors include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which promotes the interaction of myosin with actin filaments, leading to cellular contraction.[2][8]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase. This inhibition of the phosphatase further increases the levels of phosphorylated MLC.[8]

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of F-actin stress fibers.[2]

Caption: The RhoA/ROCK2 signaling pathway and point of inhibition.

Part 3: Experimental Protocols

Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide

The synthesis of the target amide involves a standard amide coupling reaction between the this compound core and 4-(pyridin-4-yl)aniline.

Caption: General workflow for the synthesis of the target amide.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of this compound in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF), add the amine, 4-(pyridin-4-yl)aniline.

-

Addition of Coupling Agents: Add an amide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final amide.

In Vitro ROCK2 Kinase Assay

The inhibitory activity of the compound is typically assessed using a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT). Dilute the ROCK2 enzyme, substrate (e.g., S6 peptide), and ATP in this buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, in the kinase buffer containing a small percentage of DMSO.

-

Assay Plate Setup: In a 384-well plate, add the test compound solution, the ROCK2 enzyme solution, and a mixture of the substrate and ATP. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent such as ADP-Glo™ to the wells. This reagent first terminates the kinase reaction and depletes the remaining ATP. Then, a detection reagent is added to convert the produced ADP back to ATP, which is used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 4: Other Potential Pharmacological Activities

While the primary focus of research on the this compound scaffold has been on ROCK2 inhibition, the broader class of chroman and chromone derivatives has been associated with other biological activities.

-

Monoamine Oxidase (MAO) Inhibition: Studies on related chromone-3-carboxylic acids have shown potent and selective inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.[9]

-

Anticancer Activity: Coumarin-3-carboxylic acid derivatives have been investigated as lactate transport inhibitors, showing selective cytotoxicity against cancer cell lines with high expression of the monocarboxylate transporter 1 (MCT1).[10]

-

NMDA Receptor Modulation: Certain coumarin-3-carboxylic acid derivatives have been identified as allosteric modulators of N-Methyl-D-Aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neuronal function.[4]

It is important to note that these activities have been reported for structurally related but distinct molecules. Further investigation is required to determine if this compound or its simple derivatives possess these pharmacological properties.

Conclusion

This compound is a valuable chiral building block in modern medicinal chemistry. Its primary pharmacological significance is demonstrated through its use in the synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a highly potent and selective inhibitor of ROCK2. This derivative's ability to potently and selectively target ROCK2, a key node in the RhoA signaling pathway, underscores the therapeutic potential of this scaffold for a range of diseases. The insights into its mechanism of action and the established experimental protocols provide a solid foundation for further research and development of novel therapeutics based on the this compound core.

References

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. Available at: [Link]

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. ResearchGate. Available at: [Link]

-

García-Ponce, A., et al. (2021). RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets. Journal of Cellular and Molecular Medicine, 25(11), 4893-4907. Available at: [Link]

-

Chew, T. L., et al. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Genes, 14(1), 272. Available at: [Link]

-

Valdivia, A., et al. (2020). New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Vascular Biology, 2(1), R1-R13. Available at: [Link]

-

Wikipedia. (n.d.). Rho-associated protein kinase. Available at: [Link]

-

Samaha, H., et al. (2018). ROCK1 but not ROCK2 contributes to RhoA signaling and NMIIA-mediated contractility at the epithelial zonula adherens. Molecular Biology of the Cell, 29(14), 1733-1744. Available at: [Link]

-

Wang, J., et al. (2024). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. Journal of Translational Medicine, 22(1), 54. Available at: [Link]

-

Gaspar, A., et al. (2012). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 654-659. Available at: [Link]

-

Wang, L., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry, 30, 115933. Available at: [Link]

-

Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neurochemistry International, 61(4), 593-602. Available at: [Link]

Sources

- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 3. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ROCK1 but not ROCK2 contributes to RhoA signaling and NMIIA-mediated contractility at the epithelial zonula adherens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on (S)-6-methoxychroman-3-carboxylic acid: A Core Scaffold for Isoform-Selective Kinase Inhibition

Abstract

(S)-6-methoxychroman-3-carboxylic acid has emerged as a molecule of significant interest within the medicinal chemistry landscape. While primarily utilized as a versatile synthetic intermediate, its rigid, chiral chroman core serves as a "privileged scaffold" for the development of highly potent and selective bioactive compounds. This technical guide synthesizes the current understanding of the mechanism of action attributable to this scaffold, moving beyond its role as a mere building block. The primary, evidence-based mechanism of action for derivatives of this compound is the potent and isoform-selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This guide will elucidate the molecular interactions underpinning this selectivity, explore potential ancillary biological activities such as anti-inflammatory effects, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings.

Introduction: The Chroman Scaffold in Drug Discovery

The chroman ring system is a core structural motif present in a variety of natural products, most notably tocopherols (Vitamin E) and certain flavonoids. Its inherent structural rigidity and stereochemical properties make it an attractive scaffold for designing molecules that can achieve specific, high-affinity interactions with biological targets. This compound (CAS: 182570-26-9) represents a key synthetic intermediate that leverages this privileged structure.[1][2][3] Its carboxylic acid functional group provides a convenient handle for chemical modification, enabling the synthesis of diverse compound libraries for screening and drug development.[1] While the acid itself is not typically the final active pharmaceutical ingredient, the chroman core it provides is fundamental to the biological activity of its derivatives.

The primary therapeutic relevance of this scaffold has been demonstrated in the context of kinase inhibition, where it forms the foundation for a new class of highly selective inhibitors.[4][5]

Primary Mechanism of Action: Selective Inhibition of the ROCK2 Signaling Pathway

The most well-documented and significant mechanism of action associated with the this compound scaffold is the potent and selective inhibition of ROCK2.[4][5]

The Rho-Kinase (ROCK) Signaling Cascade

Rho-associated kinases, ROCK1 and ROCK2, are highly homologous serine/threonine kinases that function as key downstream effectors of the small GTPase, RhoA. This pathway is a central regulator of the actin cytoskeleton, influencing fundamental cellular processes including:

-

Cell adhesion and motility

-

Stress fiber formation

-

Smooth muscle contraction

-

Cell proliferation

Given its central role, dysregulation of the RhoA/ROCK pathway is implicated in a multitude of pathologies, including cardiovascular diseases, cancer, and neurological disorders. A significant challenge in targeting this pathway has been achieving selectivity between the highly similar ROCK1 and ROCK2 isoforms, which are believed to have distinct, non-redundant physiological functions.[4][5][6]

The Role of the this compound Scaffold

Groundbreaking research has demonstrated that amide derivatives of this compound are exceptionally potent and selective ROCK2 inhibitors.[4][5] A standout example, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide , was found to inhibit ROCK2 with an IC₅₀ value of just 3 nM, while exhibiting a 22.7-fold greater selectivity for ROCK2 over ROCK1.[4][5]

This remarkable selectivity is attributed to specific molecular interactions within the kinase domain. Molecular docking studies have revealed that hydrophobic interactions between the chroman scaffold and the enzyme's active site are a key determinant of the high potency.[4][5] Furthermore, the isoform selectivity is largely dictated by interactions with a single amino acid residue difference between the two kinases: Lys105 in ROCK1 and the corresponding Lys121 in ROCK2.[4][5] The specific orientation of the molecule, locked in place by the rigid chroman core, allows for differential engagement with this key residue, providing a structural basis for the observed selectivity.

Caption: Experimental workflow for the cellular anti-inflammatory assay.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophages into 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Nitric Oxide Measurement (Griess Assay):

-

Transfer 50 µL of cell culture supernatant to a new plate.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution).

-

Add 50 µL of Griess Reagent II (NED solution).

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

IL-6 Measurement (ELISA):

-

Use the remaining supernatant to quantify IL-6 levels according to the manufacturer's instructions for a commercial ELISA kit.

-

Data Summary

The following table summarizes the key quantitative data for the lead derivative of this compound.

| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) | Reference |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3.0 | 22.7-fold | [4][5] |

| ROCK1 | 68.1 | [4][5] |

Conclusion and Future Directions

This compound is a foundational scaffold in modern medicinal chemistry. Its true mechanistic significance lies not in its own activity, but in its ability to orient attached pharmacophores for potent and highly selective interactions with therapeutic targets. The primary, well-validated mechanism of action for its derivatives is the isoform-selective inhibition of ROCK2, driven by specific hydrophobic and electrostatic interactions within the kinase active site. Ancillary anti-inflammatory and antioxidant activities may also contribute to the overall pharmacological profile of compounds built from this core.

Future research should focus on:

-

Synthesizing and screening new libraries of derivatives to explore other kinase targets.

-

Investigating the potential for dual ROCK2/anti-inflammatory agents.

-

Conducting in-depth pharmacokinetic and pharmacodynamic studies to translate the in vitro potency of these compounds into in vivo efficacy.

This guide provides a robust framework for understanding and investigating the mechanism of action of this important chemical entity, empowering researchers to unlock its full therapeutic potential.

References

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. Retrieved from [Link]

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. ResearchGate. Retrieved from [Link]

-

My Skin Recipes. (n.d.). 6-Methoxychroman-3-carboxylic acid. My Skin Recipes. Retrieved from [Link]

-

Lee, J. H., et al. (2007). Inhibitory Effect of 6-hydroxy-7-methoxychroman-2-carboxylic Acid Phenylamide on Nitric Oxide and interleukin-6 Production in Macrophages. Archives of Pharmacal Research, 30(9), 1121-1127. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Methoxychroman-3-carboxylic acid [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Assays for Characterizing the Biological Activity of (S)-6-methoxychroman-3-carboxylic acid: A Technical Guide

Introduction

(S)-6-methoxychroman-3-carboxylic acid is a synthetic molecule with a chroman scaffold, a privileged structure in medicinal chemistry. While some derivatives of this core have been explored as potent and selective ROCK2 inhibitors, the carboxylic acid moiety also suggests a potential interaction with receptors that recognize endogenous ligands with similar functional groups, such as free fatty acid receptors.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of this compound, with a primary focus on assays to determine its activity at the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4).[4][5]

GPR120 has emerged as a compelling therapeutic target for metabolic and inflammatory disorders, including type 2 diabetes and obesity.[4][5] It is activated by long-chain fatty acids and mediates its effects through two primary signaling pathways: a Gαq/11-dependent pathway leading to intracellular calcium mobilization and a β-arrestin-dependent pathway that mediates anti-inflammatory effects.[6][7][8] Given the structural similarities of this compound to known synthetic GPR120 agonists, the assays detailed herein provide a robust starting point for elucidating its biological function.

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key in vitro assays.

Part 1: Primary Screening Assays for GPR120/FFA4 Activation

The initial assessment of this compound's activity on GPR120 should focus on direct receptor engagement and the initiation of canonical signaling cascades. The two primary assays for this purpose are the calcium mobilization assay, which assesses Gαq/11 pathway activation, and the β-arrestin recruitment assay, which evaluates the alternative signaling arm.

Gαq/11-Mediated Calcium Mobilization Assay

Rationale: Activation of GPR120 by an agonist typically leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[10] This transient increase in intracellular calcium is a hallmark of Gαq/11-coupled GPCR activation and can be readily measured using calcium-sensitive fluorescent dyes.[10][11]

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the Gαq/11-mediated calcium mobilization assay.

Detailed Protocol: Calcium Mobilization Assay[12][13][14][15]

-

Cell Culture:

-

Use a cell line stably or transiently expressing the human GPR120 receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells.

-

Seed cells at an appropriate density (e.g., 20,000-40,000 cells/well) in 96- or 384-well black-walled, clear-bottom microplates.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubate for 1 hour at 37°C, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to create a dose-response curve.

-

Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

-

-

Data Acquisition and Analysis:

-

The instrument will add the compound solutions to the cell plate while simultaneously measuring fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).

-

Record the fluorescence signal over time (e.g., for 120-180 seconds) to capture the transient calcium flux.

-

The peak fluorescence response is plotted against the logarithm of the compound concentration.

-

Fit the data using a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

-

β-Arrestin Recruitment Assay

Rationale: In addition to G protein coupling, agonist binding to GPR120 can induce the recruitment of β-arrestin proteins.[16][17] This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct set of signaling cascades, particularly those involved in the anti-inflammatory effects of GPR120.[5][7][18] Therefore, assessing β-arrestin recruitment is essential for understanding the full signaling profile of a potential agonist and for identifying "biased agonists" that preferentially activate one pathway over the other.[19]

GPR120 Signaling Pathways

Caption: Dual signaling pathways of the GPR120/FFA4 receptor.

Detailed Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)[16][17][20]

-

Cell Handling:

-

Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay.[16] These cells co-express the GPR120 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Thaw and plate the cells according to the manufacturer's protocol.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the diluted compounds to the cells and incubate for the recommended time (e.g., 90 minutes) at 37°C.

-

-

Signal Detection:

-

After incubation, add the detection reagents provided with the kit. These reagents contain a substrate for the complemented β-galactosidase enzyme.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a standard plate reader.

-

The intensity of the signal is proportional to the amount of β-arrestin recruited to the receptor.

-

Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

| Assay | Principle | Typical Cell Line | Readout | Key Parameter |

| Calcium Mobilization | Gαq/11 activation leads to intracellular Ca2+ release. | GPR120-expressing CHO or HEK293 | Fluorescence | EC50 |

| β-Arrestin Recruitment | Agonist-induced receptor-β-arrestin interaction. | Engineered cell lines (e.g., PathHunter®) | Chemiluminescence | EC50 |

Part 2: Secondary and Functional Assays

Positive results in the primary screening assays should be followed by more complex functional assays to confirm the physiological relevance of GPR120 activation by this compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: GPR120 is expressed in pancreatic β-cells and its activation has been shown to potentiate glucose-stimulated insulin secretion (GSIS).[4][6] This is a critical function in the context of type 2 diabetes treatment. Therefore, evaluating the effect of this compound on insulin secretion from pancreatic islet cells is a key secondary assay.[21][22]

Detailed Protocol: GSIS Assay[23][24][25]

-

Islet Culture:

-

Use a suitable pancreatic β-cell line (e.g., INS-1, MIN6) or primary pancreatic islets.

-

Culture the cells or islets under standard conditions.

-

-

Pre-incubation:

-

Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate in the low-glucose KRB buffer for 1-2 hours to establish a basal insulin secretion rate.

-

-

Stimulation:

-

Replace the pre-incubation buffer with fresh KRB buffer containing:

-

Low glucose (2.8 mM) as a negative control.

-

High glucose (e.g., 16.7 mM) as a positive control.

-

High glucose + varying concentrations of this compound.

-

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

-

Normalize the insulin secretion data to the total protein or DNA content of the cells in each well.

-

Anti-Inflammatory Signaling Assay (NF-κB Inhibition)

Rationale: A key therapeutic benefit of GPR120 activation is its potent anti-inflammatory effect, which is primarily mediated by the β-arrestin-2 pathway.[5][7][18] This pathway inhibits the activation of pro-inflammatory signaling cascades like NF-κB.[5][26] An assay to measure the inhibition of NF-κB activation in macrophages can confirm the anti-inflammatory potential of this compound.

Detailed Protocol: NF-κB Reporter Assay

-

Cell Culture:

-

Use a macrophage-like cell line (e.g., RAW 264.7) that has been stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Plate the cells in a white, opaque 96-well plate and allow them to adhere.

-

-

Pre-treatment:

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

-

Inflammatory Challenge:

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Incubate for an additional 6-24 hours.

-

-

Reporter Gene Measurement:

-

Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions. A decrease in reporter activity in the presence of the compound indicates inhibition of NF-κB activation.

-

Conclusion

This guide outlines a systematic approach to characterizing the in vitro activity of this compound, with a focus on its potential as a GPR120 agonist. By employing a combination of primary screening assays (calcium mobilization and β-arrestin recruitment) and secondary functional assays (GSIS and NF-κB inhibition), researchers can build a comprehensive pharmacological profile of the compound. This multi-assay strategy is crucial for not only determining potency and efficacy but also for revealing potential signaling bias, which is of increasing importance in modern drug discovery. The detailed protocols and underlying principles provided herein serve as a robust foundation for these investigations.

References

- Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease.American Journal of Physiology-Endocrinology and Metabolism.

- PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay.DiscoverX.

- Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)

- Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders.NIH.

- GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue.PMC - PubMed Central.

- 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1.Benchchem.

- Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects.

- Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120.American Society for Pharmacology and Experimental Therapeutics.

- Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflamm

- Measurement of Insulin Secretion: A Review of Current Methods.Diabetes.

- GPR120 Agonist 5 independent verific

- The role of free-fatty acid receptor-4 (FFA4) in human cancers and cancer cell lines.NIH.

- FFA4 engages with a variety of pathways to control signaling and...

- FFAR4 free f

- In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues

- FFA4 (GPR120) Reporter Assay Kit.Cayman Chemical.

- FFA4 (GPR120) Rat Free Fatty Acid GPCR Cell Based Agonist Arrestin LeadHunter Assay.Eurofins Discovery.

- Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.PubMed.

- In vitro Characterization of Insulin−Producing β-Cell Spheroids.Frontiers.

- New Method for the Measurement in Vitro of Pancre

- Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics.

- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects.PMC - NIH.

- Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science.Journal of Health Science.

- Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.

- Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists.

- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment.eLife.

- A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium.NIH.

- Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120)

- 6-Methoxy-chroman-3-carboxylic acid.Chem-Impex.

- Measurement of β-Arrestin Recruitment for GPCR Targets.Assay Guidance Manual - NCBI.

- GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes.Endocrine Abstracts.

- Ca2+ Mobilization Assay.

- Ca2+ mobilization assays in GPCR drug discovery.PubMed.

- In vitro FFA4 agonism: phenyl sulfonyl substitution.

- FFA4/GPR120: Pharmacology and Therapeutic Opportunities.PMC - PubMed Central.

- Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Tre

- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.

- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.Request PDF.

- An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3).Benchchem.

- 6-Methoxychroman-3-carboxylic acid.My Skin Recipes.

- An overview of Ca2+ mobilization assays in GPCR drug discovery.PubMed.

Sources

- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]

- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of free-fatty acid receptor-4 (FFA4) in human cancers and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | In vitro Characterization of Insulin−Producing β-Cell Spheroids [frontiersin.org]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

Navigating the Nomenclature: A Guide to the Synonyms and Chemical Identity of 6-Methoxy-3-Chromanecarboxylic Acid

For Immediate Release